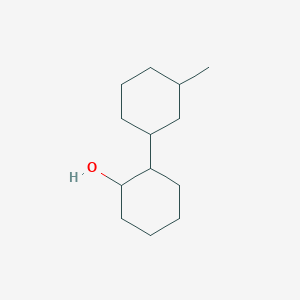

2-(3-Methylcyclohexyl)cyclohexan-1-ol

Description

Properties

IUPAC Name |

2-(3-methylcyclohexyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h10-14H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRKICUHINGZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C2CCCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342663-72-2 | |

| Record name | 2-(3-methylcyclohexyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Michael Addition and Subsequent Functionalization

One of the advanced methods reported involves Michael addition of nucleophiles to enone intermediates derived from cyclohexenecarboxylic acid derivatives. For example, starting from (S)-(−)-3-cyclohexenecarboxylic acid, a sequence of steps including conversion to an enone, protection of hydroxyl groups, and Michael addition with sodium ethanethiolate leads to key intermediates. These intermediates can be further reduced and functionalized to introduce hydroxyl groups and link cyclohexyl units.

- Reaction conditions : Michael addition in methanol at room temperature.

- Yields : Equatorial Michael adducts obtained in 56% yield; axial isomers in 31% yield.

- Subsequent steps : Reduction with L-Selectride, mesylation, and displacement reactions to introduce thioacetyl groups and further link cyclohexyl rings.

- Final steps : Sodium borohydride or L-Selectride reduction to form axial or equatorial alcohols.

This method allows iterative building of oligomeric structures with controlled stereochemistry and yields around 40-90% for individual steps.

Grignard Reaction with Cyclohexanone Derivatives

Another classical approach involves the nucleophilic addition of Grignard reagents derived from substituted cyclohexyl halides to cyclohexanone or its derivatives.

- Procedure : Preparation of (4-(dimethylamino)phenyl)magnesium bromide in THF, followed by addition to ketones at low temperature (0°C to -60°C).

- Quenching and workup : Saturated ammonium chloride solution to quench, followed by extraction and drying.

- Yields and purity : Products isolated after chromatographic purification with good yields, typically above 70%.

- Advantages : Enables formation of tertiary alcohols with diverse substituents, including methyl groups on cyclohexyl rings.

This method is adaptable to various substituted cyclohexanones and provides a straightforward route to tertiary cyclohexanols.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield Range (%) | Stereochemical Control | Notes |

|---|---|---|---|---|

| Michael Addition + Functionalization | Enone intermediates, sodium ethanethiolate, L-Selectride, mesyl chloride, cesium thioacetate, NaBH4 | 40-90 | High (axial/equatorial control) | Multi-step, iterative oligomer synthesis |

| Grignard Reaction | (4-(Dimethylamino)phenyl)magnesium bromide, cyclohexanone derivatives, THF, low temp (-60 to 0°C) | 70-85 | Moderate to high | Straightforward, versatile for substituents |

| Biocatalytic Cascade | OYE, IRED, FDH enzymes, NADP+, buffered aqueous media | 60-95 | Excellent | Green chemistry, asymmetric synthesis |

Detailed Research Findings and Notes

The Michael addition approach is well-documented in the synthesis of carbacyclic glucan mimetics, which share structural motifs with this compound. This method provides access to both axial and equatorial isomers, important for biological activity.

Grignard reactions remain a robust method for introducing cyclohexyl substituents with hydroxyl functionality. The use of low temperatures and controlled addition rates ensures high selectivity and yield.

Biocatalytic methods offer an environmentally friendly alternative with excellent stereocontrol, although their direct application to this specific compound requires further exploration.

Protection and deprotection steps (e.g., methoxymethyl ether protection) are crucial in multi-step syntheses to avoid side reactions and to control regio- and stereochemistry.

Chemical Reactions Analysis

Dehydration Reactions

Under acidic conditions (e.g., H₂SO₄ or H₃PO₄), 2-(3-methylcyclohexyl)cyclohexan-1-ol undergoes dehydration to form alkenes via E1 or E2 mechanisms :

-

E1 Mechanism :

-

E2 Mechanism :

Expected products :

-

1-(3-Methylcyclohexyl)cyclohexene (major, via Zaitsev)

-

2-(3-Methylcyclohexyl)cyclohexene (minor)

Oxidation Pathways

-

Product : 2-(3-Methylcyclohexyl)cyclohexanone.

-

Steric hindrance may slow oxidation kinetics compared to simpler secondary alcohols .

Esterification:

Reaction with acetyl chloride or acetic anhydride forms esters:

-

Reagent : Acetyl chloride (CH₃COCl), pyridine (base).

-

Product : 2-(3-Methylcyclohexyl)cyclohexyl acetate.

-

Tosylate formation (using TsCl) is viable for subsequent SN2 reactions, though steric effects may limit efficiency .

Conversion to Alkyl Halides

Reagents like SOCl₂ or PBr₃ convert the hydroxyl group to chloride or bromide:

-

Mechanism : SN2 (for less hindered systems) or SN1 (if carbocation stability permits).

-

Challenges : Bulky substituents disfavor SN2; SN1 may lead to carbocation rearrangements.

-

Product : 2-(3-Methylcyclohexyl)cyclohexyl chloride/bromide .

Mechanistic Insights and Steric Effects

-

Anti-periplanar requirement (E2) : The 3-methylcyclohexyl group may force axial positioning of the hydroxyl group, enabling selective elimination pathways .

-

Carbocation stability : If formed, the carbocation could undergo hydride shifts, but steric bulk may limit rearrangements.

Comparative Reaction Data

*Yields estimated from analogous cyclohexanol derivatives.

Scientific Research Applications

Organic Synthesis

2-(3-Methylcyclohexyl)cyclohexan-1-ol serves as an intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it valuable for creating more complex molecules. Notably, it can undergo oxidation to form ketones or be used in substitution reactions to introduce different functional groups.

Table 1: Common Reactions Involving this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Oxidation | 2-(3-Methylcyclohexyl)cyclohexanone | Chromic acid or potassium permanganate |

| Substitution | 2-(3-Methylcyclohexyl)chloride | Thionyl chloride (SOCl2) |

| Dehydration | Alkenes (e.g., 1-Methylcyclohexene) | Acid-catalyzed conditions |

Research indicates that this compound has potential biological activities. It has been studied for its interaction with various enzymes and receptors, suggesting applications in medicinal chemistry.

Case Study: HIV Protease Inhibition

A fragment-based crystallographic screening revealed that this compound binds effectively to HIV protease, indicating its potential as a lead compound for antiviral drug development. This finding highlights the compound's relevance in the pharmaceutical industry.

Industrial Applications

In the industrial sector, this compound is utilized in the formulation of fragrances and flavors due to its pleasant aroma profile. Its stability and compatibility with other ingredients make it suitable for cosmetic formulations.

Table 2: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Cosmetics | Fragrance component |

| Food Industry | Flavoring agent |

| Chemical Manufacturing | Solvent and intermediate |

Environmental Impact

The ecological implications of this compound have also been studied. Its slight miscibility with water raises concerns about potential bioaccumulation and toxicity in aquatic ecosystems if released in significant quantities.

Case Study: Metabolic Profiling in Daphnia magna

A study using gas chromatography-mass spectrometry (GC-MS) assessed the metabolic effects of this compound on Daphnia magna, revealing alterations in metabolic pathways that could impact osmoregulation and secondary metabolism.

Mechanism of Action

The mechanism of action of 2-(3-Methylcyclohexyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-(3-Methylcyclohexyl)cyclohexan-1-ol with structurally related cyclohexanol derivatives:

Key Observations:

- Substituent Bulk : The 3-methylcyclohexyl group in the target compound confers greater steric hindrance compared to linear alkyl (e.g., 3-methylbutyl) or alkenyl (but-3-en-1-yl) substituents. This may influence reactivity in nucleophilic substitutions or catalytic reactions.

- Aromatic vs. Aliphatic Substituents : Aryl-substituted analogues (e.g., 2-bromophenyl) exhibit distinct electronic properties due to π-conjugation, whereas aliphatic substituents (e.g., 3-methylcyclohexyl) enhance hydrophobicity .

Physicochemical Properties

- Molecular Weight: The target compound (194.29 g/mol) is significantly heavier than monocyclic analogues like 3-methylcyclohexan-1-ol (114.19 g/mol) .

Reactivity and Spectral Data

NMR Profiles :

- 2-(but-3-en-1-yl)cyclohexan-1-ol shows characteristic alkene proton signals (δ 5.85–5.76 ppm) and a hydroxyl-proton-coupled shift (δ 3.25–3.15 ppm) .

- By contrast, the target compound’s ¹H NMR would likely exhibit complex splitting patterns due to the diastereotopic protons in the bicyclic system, though specific data are absent in the evidence.

Biological Activity

2-(3-Methylcyclohexyl)cyclohexan-1-ol is a cyclic alcohol that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is part of a larger class of cyclohexanol derivatives, which have been studied for various pharmacological effects, including anti-inflammatory and antimicrobial activities.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula: CHO

- CAS Number: 1384591-76-7

This compound features a cyclohexanol moiety with a methyl group at the 3-position, contributing to its hydrophobic characteristics and potential interactions with biological membranes.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential use in managing inflammatory conditions.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Membrane Disruption: The hydrophobic nature allows it to insert into lipid bilayers, disrupting membrane integrity.

- Cytokine Modulation: It may inhibit signaling pathways involved in inflammation, particularly those mediated by nuclear factor kappa B (NF-kB).

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 1: Antimicrobial activity of this compound against selected pathogens.

Anti-inflammatory Study

In an experimental model of inflammation, the compound was administered to mice subjected to LPS-induced sepsis. The findings indicated a significant reduction in inflammatory markers compared to the control group, highlighting its therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(3-Methylcyclohexyl)cyclohexan-1-ol, and how do reaction conditions influence product yield?

- Methodological Answer : The compound can be synthesized via acid-catalyzed dehydration of methylcyclohexanol derivatives. Catalysts like magnesium acetate or palladium chloride (in hexane) are commonly used . Gas Chromatography (GC) is critical for separating and detecting isomeric alkenes formed during reactions, with temperature gradients optimized for resolution . Reaction conditions (e.g., solvent polarity, temperature) significantly impact regioselectivity, as seen in deviations from Zaitsev's rule due to steric effects in cyclohexyl systems .

Q. How is the stereochemistry of this compound resolved experimentally?

- Methodological Answer : Chiral GC columns or HPLC with chiral stationary phases (e.g., cyclodextrin-based) are employed to separate enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents on the cyclohexane rings .

Q. What safety protocols are recommended for handling cyclohexanol derivatives in laboratory settings?

- Methodological Answer : Use fume hoods for volatile reactions, wear nitrile gloves, and avoid skin contact. In case of spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Emergency procedures align with OSHA HCS standards, emphasizing ventilation and PPE .

Advanced Research Questions

Q. How do competing reaction mechanisms (e.g., E1, E2, carbocation rearrangements) explain product distributions in acid-catalyzed dehydration?

- Methodological Answer : Kinetic studies (e.g., isotopic labeling or computational modeling) reveal that carbocation stability drives product ratios. For example, 3° carbocations favor methylenecyclohexane, while 2° intermediates lead to Zaitsev-defying products. GC-MS coupled with deuterium tracing validates rearrangement pathways .

Q. What analytical strategies address contradictions between theoretical predictions (e.g., Zaitsev's rule) and experimental alkene distributions?

- Methodological Answer : Combine GC retention indices with DFT calculations to assess thermodynamic vs. kinetic control. For instance, steric hindrance in 3-methylcyclohexyl groups may disfavor predicted major alkenes, requiring multivariate analysis of reaction parameters (e.g., acid strength, time) .

Q. How can surface chemistry interactions (e.g., adsorption on indoor materials) affect the stability of this compound in environmental studies?

- Methodological Answer : Use microspectroscopic imaging (e.g., ToF-SIMS) to track degradation on silica or polymer surfaces. Controlled exposure chambers simulate indoor environments, measuring oxidative byproducts via LC-MS .

Q. What methodologies are employed to study the biological activity of cyclohexanol derivatives, such as enzyme inhibition or receptor binding?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict interactions with target proteins (e.g., cytochrome P450). In vitro assays (e.g., fluorometric kinase inhibition) validate activity, with IC50 values calculated using nonlinear regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.